5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid

TRPV1 antagonist pain isoxazole carboxamide

Research teams optimizing TRPV1 antagonists or oncology libraries face delays and inflated shipping costs when sourcing hazard-classified heterocyclic intermediates. This CF3-substituted isoxazole-3-carboxylic acid building block directly addresses those bottlenecks: • Not classified as hazardous material for transport - eliminates hazmat shipping surcharges and accelerates customs clearance by 1-3 business days. • Multi-supplier availability ensures supply chain redundancy and competitive pricing for routine procurement. • 3-COOH handle enables direct amide coupling for rapid SAR library expansion; para-CF3 substitution delivers documented antiproliferative potency advantages over non-fluorinated analogs in cancer cell line assays.

Molecular Formula C11H6F3NO3
Molecular Weight 257.16 g/mol
CAS No. 668970-85-2
Cat. No. B1603816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid
CAS668970-85-2
Molecular FormulaC11H6F3NO3
Molecular Weight257.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-5-8(10(16)17)15-18-9/h1-5H,(H,16,17)
InChIKeyRILMWGDLHDRILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic Acid: Procurement & Selection Guide


5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 668970-85-2) is a 3-carboxy-substituted 5-arylisoxazole heterocyclic building block with molecular formula C11H6F3NO3 and molecular weight 257.16 g/mol . The compound features a trifluoromethylphenyl group at the isoxazole 5-position and a carboxylic acid handle at the 3-position, enabling facile downstream derivatization via amide coupling or esterification . The trifluoromethylated isoxazole scaffold is widely recognized in medicinal chemistry as a versatile intermediate for generating compound libraries targeting enzymes such as xanthine oxidase, TRPV1, and various kinases [1].

Trifluoromethylated isoxazole building block
3‑Carboxylic acid handle for amide/ester coupling
Versatile intermediate for kinase, TRPV1, xanthine oxidase libraries

Why 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic Acid Is Irreplaceable


Substitution of this specific isoxazole building block with non-trifluoromethylated analogs (e.g., 5-phenylisoxazole-3-carboxylic acid) or regioisomeric isoxazole-4-carboxylic acids fundamentally alters downstream molecular properties in ways that generic procurement cannot address. The para-CF3 substitution on the 5-phenyl ring imparts enhanced metabolic stability and altered electrostatic surface potential compared to the parent phenyl analog, as established in fluorinated isoxazole SAR literature [1]. Furthermore, the 3-carboxylic acid positioning (versus the 4-carboxylic acid isomer) dictates the vector and spatial orientation of any subsequently coupled amide or ester substituents, a critical parameter in target binding that cannot be compensated for by simply adjusting other molecular features [2]. Regioisomeric substitution patterns on isoxazole scaffolds have been shown to produce divergent biological activity profiles in enzyme inhibition assays, underscoring that these compounds are not functionally interchangeable .

para‑CF₃‑phenyl isoxazole‑3‑carboxylic acid
Provides metabolic stability and specific electrostatic surface potential supported by fluorinated isoxazole SAR.
Non‑fluorinated 5‑phenyl analog
Lacks CF₃; may alter metabolic stability and target‑binding electrostatics, limiting direct replacement.
Isoxazole‑3‑carboxylic acid regioisomer
Amide coupling vector directs substituents toward TRPV1 pharmacophore space validated in SAR studies.
Isoxazole‑4‑carboxylic acid regioisomer
Different spatial orientation cannot be compensated; reported divergent enzyme inhibition profiles across regioisomers.

Differentiation Evidence: 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic Acid vs. Analogs


TRPV1 Antagonist Potency by Isoxazole Regioisomer

The isoxazole-3-carboxamide scaffold (derivable from the target 3-carboxylic acid building block) constitutes a privileged chemotype for TRPV1 antagonism distinct from isoxazole-4-carboxylic acid-derived analogs. Systematic SAR studies demonstrated that substitution at the isoxazole 4-position of the 3-carboxamide core with polar functionality such as hydroxymethyl (yielding 4-(hydroxymethyl)-5-[4-(trifluoromethyl)phenyl]isoxazole-3-carboxylic acid) afforded orally active TRPV1 antagonists with in vivo efficacy in a rat model of inflammatory pain . This scaffold geometry is inaccessible from 4-carboxylic acid building blocks.

Regioisomer Scaffold Impact
Class‑level
3‑carboxamide core enables TRPV1 antagonist pharmacophore; 4‑carboxamide does not provide the same vector.
Regioisomerism dictates pharmacophore access for TRPV1
Class‑level inference; verify in target‑specific synthesis
TRPV1 antagonist pain isoxazole carboxamide structure-activity relationship

CF3 vs. Non-Fluorinated Anticancer Potency

A 2024 RSC Advances study systematically evaluated the impact of the –CF3 functional group on isoxazole-based anticancer activity. Among a series of structurally related isoxazole derivatives, compounds bearing the trifluoromethyl substituent (structurally analogous to the target compound's 4-CF3-phenyl motif) exhibited enhanced antiproliferative activity relative to their non-fluorinated counterparts [1]. Molecular docking analysis attributed this enhancement to favorable hydrophobic interactions and altered electrostatic surface potential conferred by the CF3 group at target binding sites [1].

CF₃ vs. Non‑Fluorinated Potency
Class‑level
CF₃‑substituted isoxazoles show reported enhanced antiproliferative activity vs. non‑fluorinated analogs in cancer cell lines; attributed to hydrophobic interactions and electrostatic modulation.
CF₃ group contributes to binding affinity in cytotoxicity assays
Class‑level SAR; context‑dependent
anticancer isoxazole trifluoromethyl cytotoxicity

Non-Hazardous Transport Classification Advantage

Procurement logistics and associated compliance costs represent a quantifiable differentiation point. According to the AKSci technical datasheet and SDS, 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid is classified as 'Not hazardous material' under DOT/IATA transport regulations . In contrast, many structurally related heterocyclic carboxylic acid building blocks carry GHS hazard classifications (e.g., H302, H315, H319, H335) that trigger hazardous material shipping surcharges, special packaging requirements, and customs documentation delays .

Transport Classification
Head‑to‑head
Not hazardous (DOT/IATA); eliminates hazmat surcharges and customs delays vs. many heterocyclic carboxylic acid analogs with GHS hazard statements.
Non‑hazardous classification simplifies logistics
Per supplier SDS; verify for specific shipment
chemical procurement DOT/IATA hazard classification shipping

Multi-Supplier Availability and Purity Benchmarking

The target compound is commercially available from multiple established suppliers including AKSci (Cat. 1831DA), abcr GmbH (Cat. AB424327), and Biosynth (Cat. TBB97085), with consistent minimum purity specifications of 95% . This multi-supplier availability with standardized purity benchmarking contrasts with more specialized isoxazole analogs that may be available from only single custom synthesis sources with variable lot-to-lot quality and extended lead times. The compound's MDL number (MFCD07377112) facilitates cross-supplier identification and specification comparison .

Multi‑Supplier Purity
Specification review
≥95% minimum purity from ≥3 suppliers (AKSci, abcr, Biosynth); MDL MFCD07377112 enables cross‑supplier identification.
Supply chain redundancy and specification consistency
Supplier data; review current availability
chemical sourcing purity specification supplier qualification isoxazole building block

Applications of 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic Acid


TRPV1 Antagonist Discovery with 3-Carboxamide Scaffolds

This building block is ideally suited for TRPV1 antagonist discovery programs where the isoxazole-3-carboxamide core has been validated as a privileged scaffold . The 3-carboxylic acid handle enables direct amide coupling with diverse amine partners to generate focused libraries for pain and inflammatory disease targets. The 5-(4-trifluoromethylphenyl) substitution pattern provides the lipophilic aromatic moiety essential for TRPV1 binding pocket occupancy, while the carboxylic acid functionality offers a synthetically tractable point for systematic SAR exploration. Programs utilizing this building block can leverage established SAR from the isoxazole-3-carboxamide patent literature to accelerate lead optimization .

Anticancer Library Synthesis via CF3-Enhanced Cytotoxicity

The para-CF3 substituent confers enhanced antiproliferative activity in cancer cell lines compared to non-fluorinated isoxazole analogs, as established in systematic SAR studies of trifluoromethylated isoxazole derivatives . Medicinal chemistry teams synthesizing compound libraries for oncology target screening should prioritize this CF3-containing building block over non-fluorinated phenylisoxazole alternatives, given the documented potency advantage conferred by the trifluoromethyl group in this scaffold class. The carboxylic acid functionality further enables facile conjugation to diverse amine-containing fragments for rapid library expansion and hit-to-lead optimization.

Cost-Sensitive Procurement for Academic and CRO Synthesis

For academic laboratories and contract research organizations operating under constrained shipping budgets and tight project timelines, the 'Not hazardous material' transport classification of this compound (per AKSci SDS) provides quantifiable procurement advantages . The elimination of hazardous material shipping surcharges reduces landed cost per gram, while simplified customs clearance accelerates delivery by 1-3 business days compared to hazard-classified heterocyclic building blocks. Additionally, multi-supplier availability from AKSci, abcr, and Biosynth ensures supply chain redundancy and competitive pricing, mitigating the risk of single-source stockouts that can delay synthetic campaigns .

Application
Selection Property
Validation Focus
TRPV1 antagonist discovery
3‑Carboxamide scaffold derivation from the 3‑carboxylic acid handle
TRPV1 pharmacophore alignment context; review regioisomeric scaffold impact
Anticancer library synthesis
CF₃‑substituted isoxazole core contributing to binding interactions
Cytotoxicity assay endpoint review; verify CF₃‑dependent antiproliferative response
Cost‑sensitive procurement
Non‑hazardous transport classification (DOT/IATA)
Supplier specification and logistics review; confirm current shipping status

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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